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Compound of Interest

Compound Name: Benzene, (hexyloxy)-

Cat. No.: B074731 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Benzene,
(hexyloxy)-, also known as hexyl phenyl ether, through the Williamson ether synthesis. This

well-established method offers a reliable route to this and other aryl ethers, which are valuable

intermediates in the pharmaceutical and fine chemical industries. This document details the

reaction mechanism, experimental protocols, and characterization data for the target

compound.

Reaction Overview and Mechanism
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of

ethers. In the context of synthesizing hexyl phenyl ether, the reaction proceeds via a

bimolecular nucleophilic substitution (SN2) mechanism. The process involves two primary

steps:

Deprotonation of Phenol: Phenol is first treated with a strong base, such as sodium

hydroxide or potassium carbonate, to form the sodium or potassium phenoxide salt. This

deprotonation is crucial as it generates a potent nucleophile, the phenoxide anion.

Nucleophilic Attack: The resulting phenoxide ion then acts as a nucleophile, attacking the

primary alkyl halide, 1-bromohexane. The reaction proceeds via a backside attack on the
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carbon atom bonded to the halogen, leading to the displacement of the bromide ion and the

formation of the ether linkage.

The choice of a primary alkyl halide like 1-bromohexane is critical to favor the SN2 pathway

and minimize the competing E2 elimination reaction, which can become significant with

secondary and tertiary alkyl halides.

Quantitative Data
The following tables summarize the key quantitative data for the reactants and the product,

Benzene, (hexyloxy)-.

Table 1: Physical and Chemical Properties of Reactants

Compound
Molecular
Formula

Molecular
Weight ( g/mol
)

Boiling Point
(°C)

Density (g/mL)

Phenol C₆H₆O 94.11 181.7 1.07

1-Bromohexane C₆H₁₃Br 165.07 156-158 1.17

Sodium

Hydroxide
NaOH 40.00 1388 2.13

Potassium

Carbonate
K₂CO₃ 138.21 Decomposes 2.43

Table 2: Physical and Chemical Properties of Benzene, (hexyloxy)-
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Property Value

CAS Number 1132-66-7

Molecular Formula C₁₂H₁₈O

Molecular Weight 178.27 g/mol

Boiling Point 240-245 °C

Melting Point -19 °C

Density 0.917 g/mL

Refractive Index 1.492

Table 3: Spectroscopic Data for Benzene, (hexyloxy)-

Spectroscopy Data

¹H NMR (CDCl₃)

δ (ppm): 7.32-7.25 (m, 2H, Ar-H), 6.96-6.88 (m,

3H, Ar-H), 3.96 (t, J=6.6 Hz, 2H, -OCH₂-), 1.83-

1.73 (m, 2H, -OCH₂CH₂-), 1.51-1.29 (m, 6H, -

(CH₂)₃-), 0.92 (t, J=7.0 Hz, 3H, -CH₃)

¹³C NMR (CDCl₃)
δ (ppm): 159.2, 129.5, 120.7, 114.6, 68.0, 31.7,

29.4, 25.9, 22.7, 14.1

IR (neat)

ν (cm⁻¹): 3065, 3038 (Ar-H stretch), 2955, 2931,

2859 (C-H stretch), 1600, 1497 (C=C stretch,

aromatic), 1245 (C-O-C stretch, aryl ether), 753,

691 (Ar-H bend)

Note: NMR data is compiled from typical values and may vary slightly based on experimental

conditions.

Experimental Protocol
This protocol is adapted from established Williamson ether synthesis procedures for similar aryl

ethers and is optimized for the synthesis of hexyl phenyl ether.
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Materials:

Phenol (1.0 eq)

1-Bromohexane (1.1 eq)

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

Acetone or N,N-Dimethylformamide (DMF)

Diethyl ether

1 M Hydrochloric acid (HCl)

Saturated sodium chloride solution (brine)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, add phenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq). Add a suitable

solvent such as acetone or DMF.

Addition of Alkyl Halide: While stirring the mixture, add 1-bromohexane (1.1 eq) dropwise at

room temperature.

Reaction: Heat the reaction mixture to reflux (for acetone, the boiling point is 56°C; for DMF,

a temperature of 80-100°C can be used). Monitor the reaction progress by thin-layer

chromatography (TLC). The reaction is typically complete within 4-12 hours.[1][2]

Workup:

After the reaction is complete, cool the mixture to room temperature.

Filter the solid potassium carbonate and wash the solid with a small amount of acetone or

diethyl ether.
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Evaporate the solvent from the filtrate under reduced pressure.

Dissolve the residue in diethyl ether and wash with 1 M HCl to remove any unreacted

phenol.

Wash the organic layer sequentially with water and brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Purification:

Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the

crude product.

Purify the crude hexyl phenyl ether by vacuum distillation or column chromatography on

silica gel using a hexane/ethyl acetate eluent system.

Expected Yield:

Yields for the Williamson ether synthesis are typically in the range of 50-95%, depending on the

specific conditions and purity of the reagents.[2]

Visualizations
Reaction Mechanism:

Caption: Reaction mechanism of the Williamson ether synthesis for hexyl phenyl ether.

Experimental Workflow:

Caption: Experimental workflow for the synthesis of hexyl phenyl ether.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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